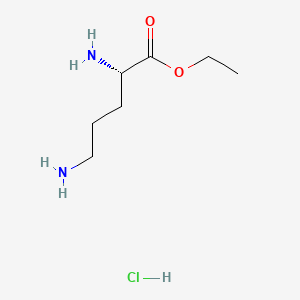
Ácido heptadecanoico-17,17,17-D3
Descripción general
Descripción
17,17,17-Trideuterioheptadecanoic acid, also known as Margaric acid (d3), is a deuterated fatty acid. It is a long-chain fatty acid with the molecular formula C17H31D3O2. This compound is a labeled analogue of heptadecanoic acid, which is a saturated fatty acid found as a trace component in the fat of ruminants .
Aplicaciones Científicas De Investigación
17,17,17-Trideuterioheptadecanoic acid has several scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: The compound is employed in studies involving lipid metabolism and the role of fatty acids in cellular processes.
Medicine: It is used in research related to cardiovascular diseases, diabetes, and other metabolic disorders.
Industry: The compound is utilized in the development of deuterated drugs and other specialized chemical products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,17,17-trideuterioheptadecanoic acid involves the incorporation of deuterium atoms into the heptadecanoic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of 17,17,17-trideuterioheptadecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the fatty acid chain. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 17,17,17-Trideuterioheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism of action of 17,17,17-trideuterioheptadecanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in fatty acid metabolism .
Comparación Con Compuestos Similares
Heptadecanoic Acid: The non-deuterated analogue of 17,17,17-trideuterioheptadecanoic acid.
Margaric Acid: Another name for heptadecanoic acid.
Deuterated Fatty Acids: Other fatty acids labeled with deuterium, such as deuterated palmitic acid and deuterated stearic acid
Uniqueness: 17,17,17-Trideuterioheptadecanoic acid is unique due to the presence of three deuterium atoms at the terminal position, which provides distinct labeling for metabolic studies. This makes it a valuable tool for researchers studying fatty acid metabolism and related biological processes .
Propiedades
IUPAC Name |
17,17,17-trideuterioheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















